molecular formula C7H3IN2O3S B13309794 5-(5-Iodothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(5-Iodothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13309794
M. Wt: 322.08 g/mol
InChI Key: SAPPYKVVPWFZIP-UHFFFAOYSA-N
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Description

5-(5-Iodothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with an iodine atom and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Iodothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the iodination of a thiophene derivative followed by the formation of the oxadiazole ring. One common method includes the use of iodine and iodic acid in a mixture of acetic acid, water, carbon tetrachloride, and sulfuric acid . The resulting iodinated thiophene is then subjected to cyclization with appropriate reagents to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and greener solvents to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-(5-Iodothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Electrophilic Substitution: The iodine atom on the thiophene ring can participate in electrophilic substitution reactions.

    Nucleophilic Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens and Lewis acids can be used.

    Nucleophilic Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can lead to further halogenated derivatives, while nucleophilic substitution can introduce various functional groups onto the oxadiazole ring.

Scientific Research Applications

5-(5-Iodothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-Iodothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The iodine atom and oxadiazole ring can participate in various interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, which can influence the compound’s biological activity and material properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a thiophene ring with an iodine atom and an oxadiazole ring, which imparts distinct electronic and steric properties that can be exploited in various applications.

Properties

Molecular Formula

C7H3IN2O3S

Molecular Weight

322.08 g/mol

IUPAC Name

5-(5-iodothiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C7H3IN2O3S/c8-4-1-3(2-14-4)6-9-5(7(11)12)10-13-6/h1-2H,(H,11,12)

InChI Key

SAPPYKVVPWFZIP-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1C2=NC(=NO2)C(=O)O)I

Origin of Product

United States

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